

Application Notes and Protocols: ONO-9780307 for LPA1 Receptor Crystallization

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Compound of Interest

Compound Name: ONO-9780307

Cat. No.: B15568995

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Lysophosphatidic acid receptor 1 (LPA1) is a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including fibrosis, cancer, and neuropathic pain.^{[1][2][3]} Its role in disease makes it a significant target for therapeutic intervention. Structural studies are crucial for understanding its function and for designing novel antagonists. **ONO-9780307** is a potent and specific synthetic antagonist for LPA1 that has been instrumental in solving the receptor's crystal structure.^{[4][5][6]} This document provides detailed protocols and data regarding the use of **ONO-9780307** for the crystallization of the human LPA1 receptor.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **ONO-9780307** and its use in LPA1 crystallization.

Table 1: **ONO-9780307** Binding and Activity Profile

Parameter	Value	Method
IC ₅₀	2.7 nM	Calcium Mobilization Assay
Binding Affinity (pKd)	8.00	Backscattering Interferometry (BSI)
Binding Affinity (Kd)	9.90 ± 4.55 nM	Backscattering Interferometry (BSI)

Data sourced from references[5][6][7][8].

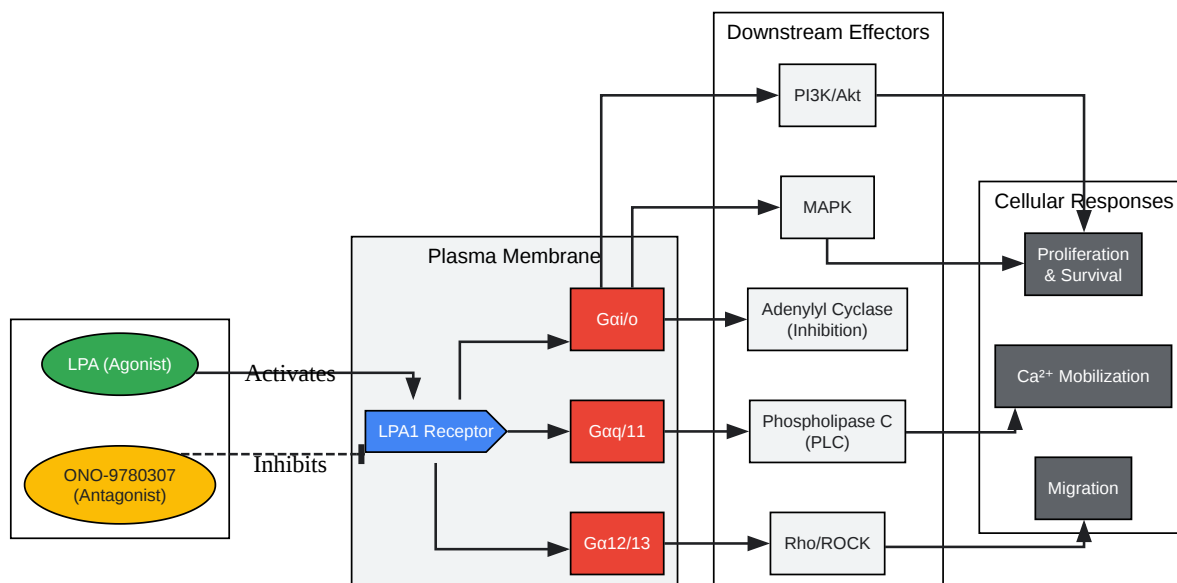
Table 2: Crystallographic Data for the LPA1-**ONO-9780307** Complex

Parameter	Details
Receptor Construct	Human LPA1 with thermostabilized b562RIL (bRIL) inserted into the 3rd intracellular loop (LPA1-bRIL).[4]
Ligand	ONO-9780307
Crystallization Method	Lipidic Cubic Phase (LCP) supplemented with cholesterol.[4]
Final Resolution	3.0 Å

Data sourced from reference[4].

LPA1 Receptor Signaling Pathway

LPA1 activation by its endogenous ligand, lysophosphatidic acid (LPA), initiates several downstream signaling cascades. The receptor couples with three main types of heterotrimeric G proteins: Gi/o, Gq/11, and G12/13.[2][3][9] These G proteins, in turn, activate various effector pathways, including the Phospholipase C (PLC), MAPK, Akt, and Rho pathways, leading to cellular responses like cell proliferation, migration, and cytoskeletal changes.[9][10][11] **ONO-9780307** acts as a competitive antagonist, binding to the orthosteric site to block these activation pathways.[3][5][7]



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Caption: LPA1 receptor signaling cascades and point of inhibition by **ONO-9780307**.

Experimental Protocols

Protocol 1: Engineering of the LPA1-bRIL Construct for Crystallization

To overcome the inherent instability and conformational heterogeneity of GPCRs for structural studies, a modified LPA1 construct was engineered.

Objective: To create a stable LPA1 fusion protein suitable for crystallization.

Methodology:

- **Fusion Partner Insertion:** A thermostabilized variant of apocytochrome b562 (bRIL) was inserted into the third intracellular loop (3IL) of the human LPA1 receptor.[4] The insertion points correspond to positions Arginine 233 (R233, Ballesteros-Weinstein index 5.66) and Arginine 247 (R247, index 6.24).[4] The bRIL unit serves to reduce conformational flexibility and provide a larger, more stable soluble surface for crystal lattice formation.
- **C-Terminus Truncation:** Thirty-eight residues were truncated from the carboxyl-terminus of the receptor.[4] This modification helps to remove a potentially flexible region that could hinder crystallization.
- **Cloning:** The engineered LPA1-bRIL gene is typically cloned into an appropriate expression vector (e.g., pFastBac1) for expression in insect or mammalian cells.

Protocol 2: Crystallization of the LPA1-ONO-9780307 Complex

The LPA1-bRIL construct in complex with **ONO-9780307** was crystallized using the lipidic cubic phase (LCP) method, which mimics the native membrane environment.

Objective: To obtain high-quality crystals of the antagonist-bound LPA1 receptor.

Materials:

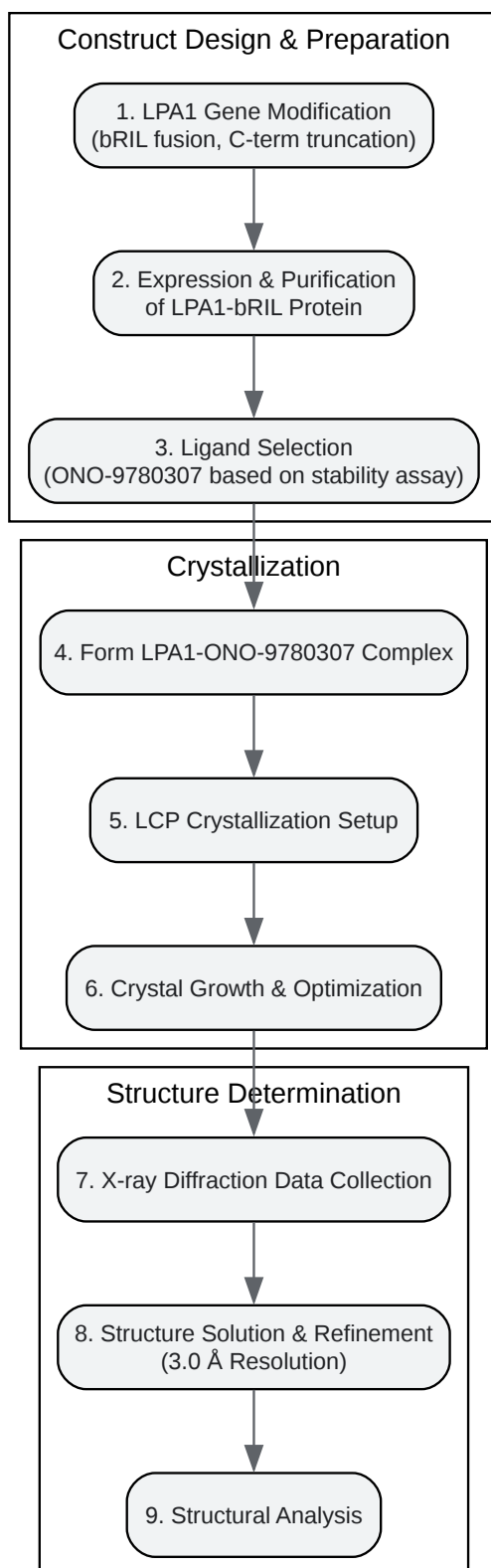
- Purified LPA1-bRIL protein
- **ONO-9780307** (typically dissolved in DMSO)
- Monoolein (lipid for LCP formation)
- Cholesterol
- Crystallization screening solutions
- LCP mixing and dispensing robotics

Methodology:

- **Complex Formation:** The purified LPA1-bRIL protein is incubated with an excess of **ONO-9780307** to ensure saturation of the binding pocket.
- **LCP Preparation:** The protein-ligand complex is mixed with molten monoolein, often supplemented with cholesterol, at a specific protein-to-lipid ratio (e.g., 1:1.5 w/w) to form the lipidic cubic phase.^[4] This process is typically carried out using specialized LCP mixing syringes.
- **Crystallization Setup:** The resulting viscous LCP is dispensed in small aliquots onto a glass sandwich plate or other crystallization plates.
- **Precipitant Screening:** The LCP bolus is overlaid with a variety of aqueous precipitant solutions from commercial or custom-made crystallization screens.
- **Incubation and Monitoring:** Plates are incubated at a constant temperature (e.g., 20°C) and monitored regularly for crystal growth over several weeks.
- **Crystal Harvesting:** Once crystals appear and grow to a suitable size, they are harvested from the LCP, cryo-protected if necessary, and flash-frozen in liquid nitrogen for X-ray diffraction analysis.

Experimental Workflow for Structural Determination

The overall process from gene to structure involves several key stages, as outlined in the diagram below. The selection of a potent and stabilizing antagonist like **ONO-9780307** is a critical early step.^[4]



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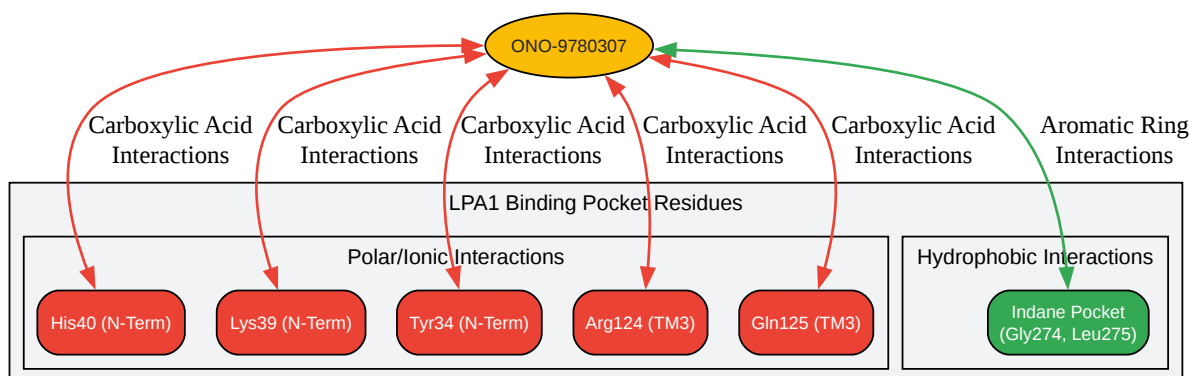
Caption: Workflow for the crystallization and structure determination of LPA1.

ONO-9780307 Binding Interactions

The crystal structure of the LPA1-**ONO-9780307** complex reveals detailed interactions within the orthosteric binding pocket. The antagonist's acidic headgroup and hydrophobic body form key contacts with specific residues.

Key Interactions:

- **Carboxylic Acid Group:** The carboxylate of **ONO-9780307** forms a network of polar and ionic bonds with residues at the extracellular end of the binding pocket. These include His40, Lys39, and Tyr34 on the N-terminal capping helix, as well as Arg1243.28 and Gln1253.29 on transmembrane helix III.[4]
- **His40 Uniqueness:** The His40 residue is unique to LPA1 among the LPA receptor family and is hypothesized to contribute to the high-affinity binding and selectivity of **ONO-9780307**.[4]
- **Hydrophobic Pocket:** The indane and dimethoxy phenyl rings of the antagonist are positioned in a hydrophobic pocket formed by residues from the transmembrane helices.[4]



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